

Introduction: The Benzamide Core as a Privileged Scaffold

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Compound of Interest

Compound Name:	4-chloro-N-(2-chloroacetyl)benzamide
CAS No.:	729582-33-6
Cat. No.:	B2562749

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The benzamide moiety, an elegantly simple structure featuring a carboxamide group attached to a benzene ring, is a cornerstone of modern medicinal chemistry.[1][2] It is classified as a "privileged scaffold," a term given to molecular frameworks that are capable of binding to a wide array of diverse biological targets with high affinity.[1][3] This remarkable versatility arises from the benzamide's specific physicochemical properties. The amide group is an excellent hydrogen bond donor and acceptor, while the benzene ring can engage in various non-covalent interactions, including π - π stacking and hydrophobic interactions.[1][4] These features allow benzamide-containing molecules to be meticulously tailored, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles for numerous drug targets.[1] Consequently, this scaffold is integral to blockbuster drugs across a multitude of therapeutic areas, from central nervous system (CNS) disorders and oncology to antiemetics.[1][5]

Physicochemical Properties and Structure-Activity Relationships (SAR)

The therapeutic success of benzamide derivatives is intrinsically linked to their tunable physicochemical properties, which are critical for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[6] The unsubstituted benzamide is a white, crystalline solid with moderate water solubility.[7][8] However, the true power of the scaffold lies in the

ability to modify the benzene ring and the amide nitrogen with various substituents to modulate properties like lipophilicity (logP), polarity, and molecular weight.[6][9]

Structure-Activity Relationship (SAR) studies are crucial for optimizing benzamide-based drug candidates. Key insights from extensive research include:

- **Substitutions on the Aromatic Ring:** The position and nature of substituents on the benzene ring dramatically influence target binding and selectivity. For instance, in antipsychotics like sulpiride, specific substitutions are crucial for high affinity and selectivity for dopamine D2/D3 receptors.[1][10] Similarly, for Histone Deacetylase (HDAC) inhibitors, the substitution pattern is critical for both potency and selectivity against different HDAC isoforms.[9][10]
- **Amide Nitrogen Substitution:** The amide nitrogen can be primary, secondary, or tertiary. This choice affects hydrogen bonding capacity and overall molecular conformation.[2] Secondary amides are often more potent than their primary amide counterparts in certain contexts.[11]
- **Conformational Rigidity:** Introducing conformational constraints, for example, by incorporating the amide into a ring system, can lock the molecule into a bioactive conformation, increasing potency and reducing off-target effects.

The following table summarizes key physicochemical data for the parent benzamide molecule. Drug development professionals should note that these values serve as a baseline, with substitutions significantly altering the final properties of a drug candidate.

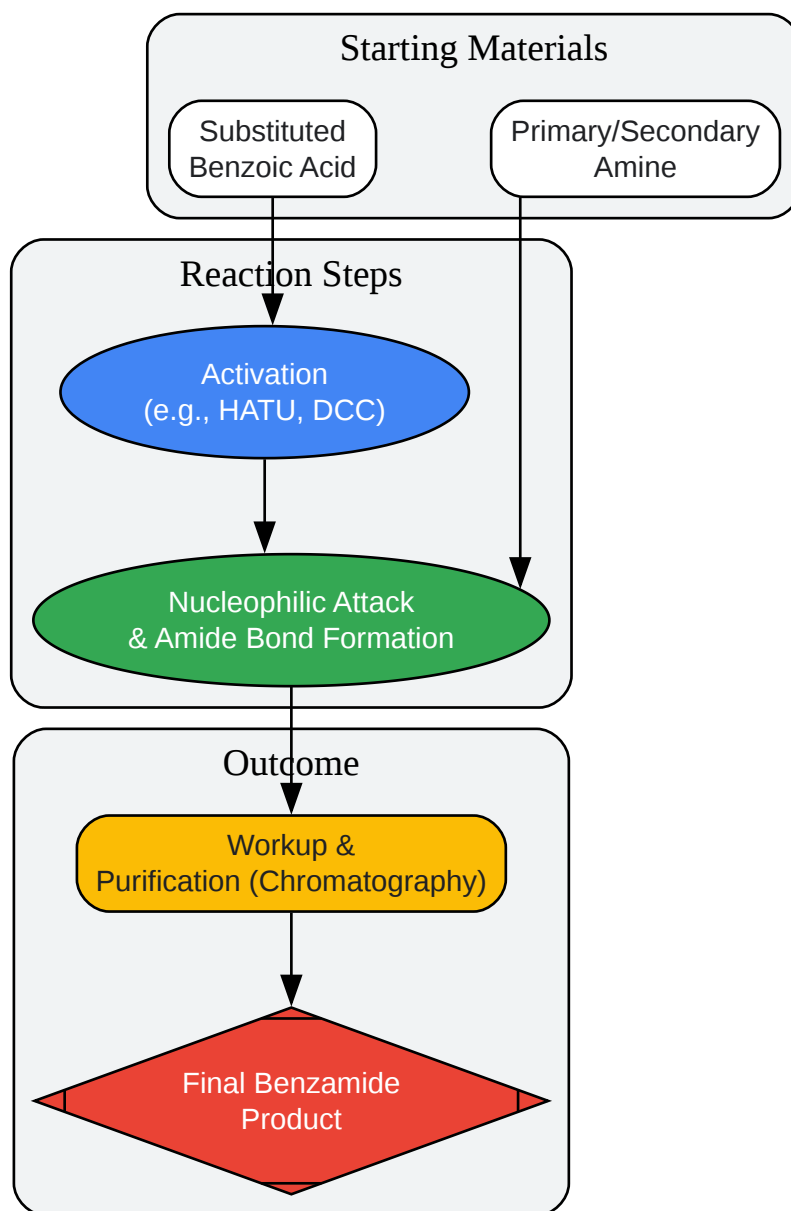
Property	Value	Unit	Source
Molecular Formula	C ₇ H ₇ NO	-	[8]
Molecular Weight	121.14	g/mol	[8]
Melting Point	132.5 - 133.5	°C	[2]
Boiling Point	290	°C	[2]
logP (Octanol/Water)	0.64	-	[8]

General Synthesis Strategies

The construction of the benzamide core is most commonly achieved through a robust and well-established amide coupling reaction.[1][12] This process typically involves the reaction of a benzoic acid derivative with a primary or secondary amine. The carboxylic acid is first activated by a coupling reagent to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form the stable amide bond.[1]

Workflow for Benzamide Synthesis

The diagram below outlines a generalized workflow for the synthesis of benzamide derivatives, a foundational process in many drug discovery campaigns.



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Caption: Generalized workflow for benzamide synthesis.

Mechanisms of Action and Therapeutic Applications

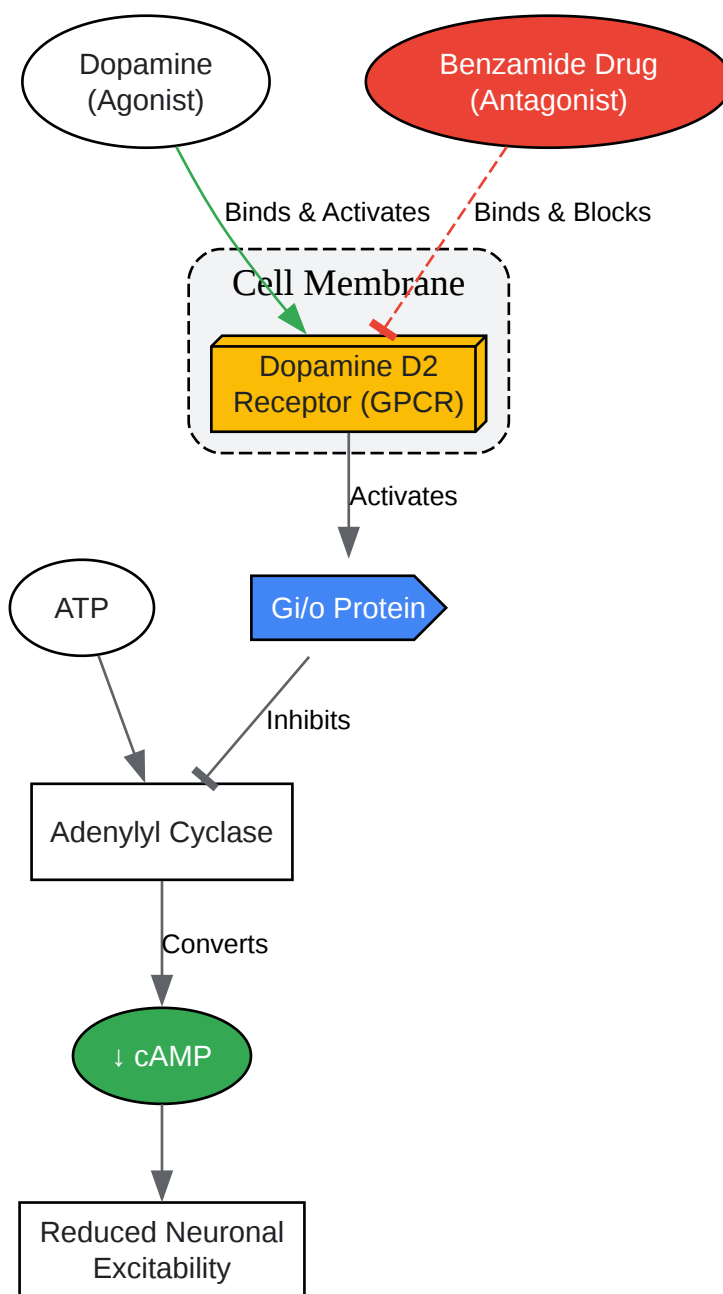
The versatility of the benzamide scaffold is evident in the wide range of biological targets it can modulate.^{[2][5]} This has led to the development of drugs for numerous diseases.

Central Nervous System (CNS) Disorders

Benzamides are hallmarks of atypical antipsychotic drugs used to treat schizophrenia and other psychoses.^{[1][7]} Drugs like Sulpiride and Amisulpride act primarily as antagonists at dopamine D2 receptors in the brain's mesolimbic pathways.^{[1][10]} By blocking these receptors, they modulate dopamine neurotransmission, which is often hyperactive in psychotic states.^[1] At lower doses, some benzamides like amisulpride can show antidepressant effects by selectively blocking presynaptic D2/D3 autoreceptors, which enhances dopamine release.^[13]

Signaling Pathway: Dopamine D2 Receptor Antagonism

The following diagram illustrates the simplified mechanism of a benzamide-based antipsychotic blocking a dopamine D2 receptor, a G-protein coupled receptor (GPCR).



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Caption: Benzamide antagonist blocking dopamine D2 receptor signaling.

Oncology

In cancer therapy, benzamides are integral to several classes of targeted agents.[1]

- **PARP Inhibitors:** The benzamide group in drugs like Olaparib and Niraparib mimics the nicotinamide moiety of the NAD⁺ cofactor. This allows them to bind to and inhibit poly (ADP-

ribose) polymerase (PARP), a key enzyme in DNA repair.[1] In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to a concept known as synthetic lethality, causing cancer cell death.

- **HDAC Inhibitors:** Certain benzamide derivatives, such as Entinostat, function as Histone Deacetylase (HDAC) inhibitors.[9][14] The benzamide moiety often acts as a zinc-binding group within the enzyme's active site, leading to changes in gene expression that can halt tumor growth.[10]
- **Kinase Inhibitors:** Many benzamide-containing compounds act as potent ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1]

Other Therapeutic Areas

- **Antiemetics:** Substituted benzamides like Metoclopramide are used to prevent nausea and vomiting. They exert their effect through dopamine D2 receptor antagonism in the chemoreceptor trigger zone of the brain.
- **Antidiabetics:** Recent research has explored benzamide derivatives as glucokinase (GK) activators for the treatment of type 2 diabetes.[15]
- **Antimicrobials:** Various benzamide analogues have shown a range of pharmacological activities, including antibacterial and antifungal properties.[2][12]

Experimental Protocols

Rigorous and reproducible assays are fundamental to evaluating novel benzamide compounds. Below is a representative protocol for a key biochemical assay.

Protocol: Kinase Inhibitory Potency (IC₅₀) Determination using HTRF

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a benzamide compound against a target protein kinase.[1]

Principle: The assay quantifies the phosphorylation of a biotinylated substrate by the kinase. Detection is achieved using a Europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor). When phosphorylation occurs, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the signal.

Materials:

- Kinase enzyme (e.g., EGFR, VEGFR)
- Biotinylated substrate peptide
- ATP (Adenosine triphosphate)
- Test Benzamide Compound (serial dilutions)
- HTRF Detection Reagents (Europium-Ab and SA-XL665)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
- 384-well low-volume white plates

Methodology:

- **Compound Plating:** Dispense 2 μ L of serially diluted benzamide compound into the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (no enzyme).
- **Kinase Reaction Initiation:**
 - Prepare a 2X kinase/substrate solution in assay buffer.
 - Prepare a 2X ATP solution in assay buffer.
 - Add 4 μ L of the kinase/substrate solution to each well.
 - Add 4 μ L of the ATP solution to each well to start the reaction. Final volume is 10 μ L.

- Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
- Detection:
 - Prepare the HTRF detection mix containing the Europium-Ab and SA-XL665 in detection buffer.
 - Add 10 μ L of the detection mix to each well.
- Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
- Data Analysis:
 - Calculate the HTRF ratio ($665\text{nm}/620\text{nm} * 10,000$).
 - Plot the HTRF ratio against the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Self-Validation System:

- Z'-factor: Calculate the Z'-factor using the high and low controls to assess assay quality and robustness. A $Z' > 0.5$ is considered excellent.
- Reference Inhibitor: Include a known inhibitor of the target kinase as a positive control to validate assay performance on each plate.

Challenges and Future Directions

Despite the tremendous success of the benzamide scaffold, challenges remain. These include overcoming drug resistance, improving selectivity to minimize off-target side effects, and enhancing the permeability of compounds to tackle difficult targets, especially in Gram-negative bacteria.[16][17]

The future of benzamide-based drug discovery is bright. New synthetic methodologies are enabling the creation of more complex and diverse chemical libraries.[18] The application of computational approaches, such as 3D-QSAR and pharmacophore modeling, is accelerating the design of more potent and selective inhibitors.[15][19] Furthermore, the exploration of benzamides as dual-target or multi-target agents offers promising new therapeutic strategies for complex diseases like cancer and diabetes.[20] The continued exploitation of this privileged structure will undoubtedly lead to the discovery of novel medicines to address unmet medical needs.[1]

Drug Discovery Workflow Visualization

The journey from a chemical scaffold to a clinical candidate is a complex, multi-stage process.



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Caption: A representative experimental workflow for benzamide drug discovery.[21]

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